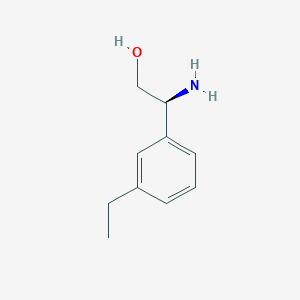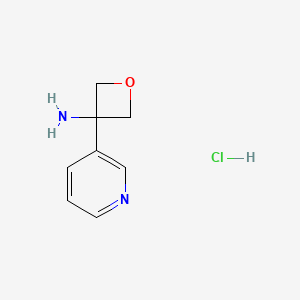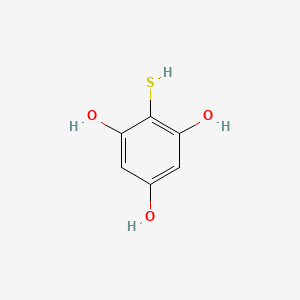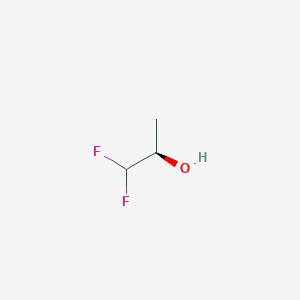
(2R)-1,1-difluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,1-difluoropropan-2-ol: is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1-difluoropropan-2-ol typically involves the fluorination of propan-2-ol derivatives. One common method includes the reaction of propan-2-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (2R)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form difluorinated alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of difluoroacetone.
Reduction: Formation of 1,1-difluoropropane.
Substitution: Formation of various substituted propan-2-ol derivatives.
Scientific Research Applications
Chemistry: (2R)-1,1-difluoropropan-2-ol is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-1,1-difluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological activities. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Comparison with Similar Compounds
1,1-difluoroethanol: Similar structure but with a shorter carbon chain.
1,1,1-trifluoropropan-2-ol: Contains an additional fluorine atom.
2,2-difluoropropan-1-ol: Fluorine atoms are positioned differently on the carbon chain.
Uniqueness: (2R)-1,1-difluoropropan-2-ol is unique due to its specific stereochemistry and the positioning of fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C3H6F2O |
|---|---|
Molecular Weight |
96.08 g/mol |
IUPAC Name |
(2R)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m1/s1 |
InChI Key |
AKVKBTWZKYWPNV-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(F)F)O |
Canonical SMILES |
CC(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


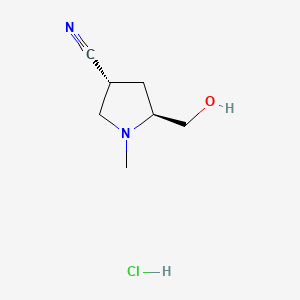
![1-[1-(2-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600969.png)

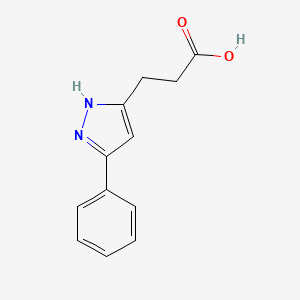
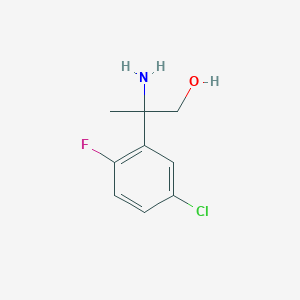

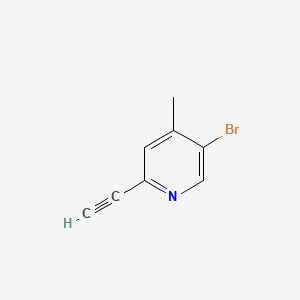
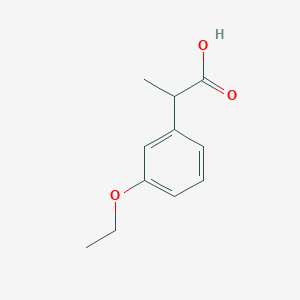
![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
